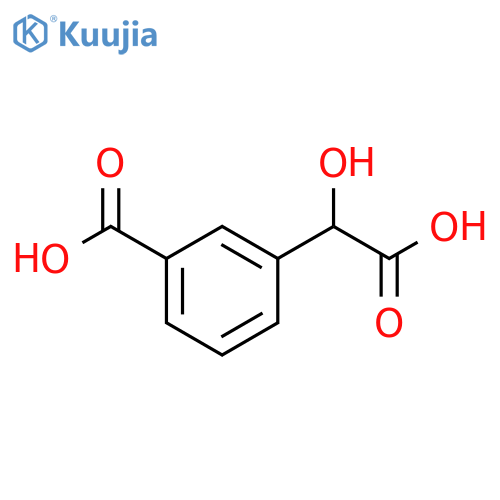Cas no 54440-90-3 (3-carboxy(hydroxy)methylbenzoic acid)

54440-90-3 structure
商品名:3-carboxy(hydroxy)methylbenzoic acid
3-carboxy(hydroxy)methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid, 3-carboxy-α-hydroxy-
- 3-[carboxy(hydroxy)methyl]benzoic acid
- 3-carboxy(hydroxy)methylbenzoic acid
- SCHEMBL3641691
- G74665
- 54440-90-3
- AKOS023160911
- Z1262522783
- EN300-110015
- CS-0231794
- 3-[carboxy(hydroxy)methyl]benzoicacid
-
- インチ: 1S/C9H8O5/c10-7(9(13)14)5-2-1-3-6(4-5)8(11)12/h1-4,7,10H,(H,11,12)(H,13,14)
- InChIKey: GWFJBWGZYJEJRS-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=C(C(=O)O)C=1)(O)C(=O)O
計算された属性
- せいみつぶんしりょう: 196.03717335g/mol
- どういたいしつりょう: 196.03717335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 94.8Ų
3-carboxy(hydroxy)methylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-110015-0.05g |
3-[carboxy(hydroxy)methyl]benzoic acid |
54440-90-3 | 95% | 0.05g |
$205.0 | 2023-10-27 | |
| Enamine | EN300-110015-0.1g |
3-[carboxy(hydroxy)methyl]benzoic acid |
54440-90-3 | 95% | 0.1g |
$306.0 | 2023-10-27 | |
| Enamine | EN300-110015-5.0g |
3-[carboxy(hydroxy)methyl]benzoic acid |
54440-90-3 | 95% | 5g |
$2566.0 | 2023-06-10 | |
| Aaron | AR01A16B-50mg |
3-[carboxy(hydroxy)methyl]benzoic acid |
54440-90-3 | 95% | 50mg |
$307.00 | 2025-02-08 | |
| Enamine | EN300-110015-10g |
3-[carboxy(hydroxy)methyl]benzoic acid |
54440-90-3 | 95% | 10g |
$3807.0 | 2023-10-27 | |
| 1PlusChem | 1P01A0XZ-1g |
3-[carboxy(hydroxy)methyl]benzoic acid |
54440-90-3 | 95% | 1g |
$1149.00 | 2025-03-04 | |
| A2B Chem LLC | AV46599-250mg |
3-[carboxy(hydroxy)methyl]benzoic acid |
54440-90-3 | 95% | 250mg |
$497.00 | 2024-04-19 | |
| Aaron | AR01A16B-1g |
3-[carboxy(hydroxy)methyl]benzoic acid |
54440-90-3 | 95% | 1g |
$1241.00 | 2025-02-08 | |
| 1PlusChem | 1P01A0XZ-500mg |
3-[carboxy(hydroxy)methyl]benzoic acid |
54440-90-3 | 95% | 500mg |
$910.00 | 2025-03-04 | |
| 1PlusChem | 1P01A0XZ-100mg |
3-[carboxy(hydroxy)methyl]benzoic acid |
54440-90-3 | 95% | 100mg |
$434.00 | 2025-03-04 |
3-carboxy(hydroxy)methylbenzoic acid 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
54440-90-3 (3-carboxy(hydroxy)methylbenzoic acid) 関連製品
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 42464-96-0(NNMTi)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
